MFCD18315479

Description

Based on general methodologies for characterizing similar compounds, its profile can be inferred through comparative analysis with structurally related molecules. Typical parameters for such compounds include molecular formula, molecular weight, physicochemical properties (e.g., solubility, logP, TPSA), and bioactivity metrics such as GI absorption and BBB permeability .

Synthetic routes for analogous compounds often involve multi-step organic reactions, such as coupling reactions using palladium catalysts or nucleophilic substitutions, as observed in compounds like CAS 428854-24-4 (MFCD22741544) and CAS 1533-03-5 (MFCD00039227) . Purification methods frequently include column chromatography and recrystallization, with characterization via LC-MS and NMR .

Properties

IUPAC Name |

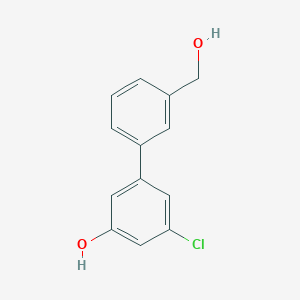

3-chloro-5-[3-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVONXJZQRTRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685879 | |

| Record name | 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-02-6 | |

| Record name | 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315479” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve the use of organic solvents, temperature regulation, and pH adjustments.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to maintain consistency and efficiency. Industrial methods may also include purification steps such as distillation, crystallization, or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315479” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18315479” has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

“MFCD18315479” can be compared with other similar compounds based on its structure and reactivity. Similar compounds may include those with analogous functional groups or similar molecular frameworks. The uniqueness of “this compound” lies in its specific reactivity and applications, which may differ from other related compounds.

Comparison with Similar Compounds

Key Findings:

Structural Analogues :

- Compounds like CAS 428854-24-4 and CAS 54198-89-9 share heterocyclic cores (e.g., pyrazolo-pyrimidine, chloropyrimidine), which are critical for bioactivity in medicinal chemistry .

- Trifluoromethyl groups (e.g., CAS 1533-03-5) enhance metabolic stability and lipophilicity, a trend observed in CNS-targeting molecules .

Physicochemical Properties :

- LogP values (2.15–2.78) suggest moderate lipophilicity, balancing membrane permeability and solubility .

- TPSA values (35.80–48.98 Ų) indicate favorable blood-brain barrier penetration for neuroactive compounds .

Bioactivity and Safety :

- Similar compounds show low PAINS alerts (0–1), reducing risks of promiscuous binding .

- Hazard statements (e.g., H315, H319) highlight skin/eye irritation risks, necessitating safe handling protocols .

Methodological Considerations

Comparative studies rely on databases like PubChem and computational tools (e.g., SwissADME) to predict properties such as LogS and GI absorption . Structural similarity metrics (e.g., Tanimoto coefficients) quantify overlap in functional groups, as seen in CAS 1046861-20-4 (similarity range: 0.71–0.87) . Experimental validation via HPLC and NMR remains critical for confirming purity and identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.